N,​N-​Diethyl-​1,​3-​dihydro-​α-​methyl-​3-​oxo-​1-​phenyl-2H-​indazole-​2-​acetamide N,​N-​Diethyl-​1,​3-​dihydro-​α-​methyl-​3-​oxo-​1-​phenyl-2H-​indazole-​2-​acetamide
Brand Name: Vulcanchem
CAS No.: 392671-31-7
VCID: VC0031859
InChI: InChI=1S/C20H23N3O2/c1-4-21(5-2)19(24)15(3)22-20(25)17-13-9-10-14-18(17)23(22)16-11-7-6-8-12-16/h6-15H,4-5H2,1-3H3
SMILES: CCN(CC)C(=O)C(C)N1C(=O)C2=CC=CC=C2N1C3=CC=CC=C3
Molecular Formula: C20H23N3O2
Molecular Weight: 337.4 g/mol

N,​N-​Diethyl-​1,​3-​dihydro-​α-​methyl-​3-​oxo-​1-​phenyl-2H-​indazole-​2-​acetamide

CAS No.: 392671-31-7

Reference Standards

VCID: VC0031859

Molecular Formula: C20H23N3O2

Molecular Weight: 337.4 g/mol

N,​N-​Diethyl-​1,​3-​dihydro-​α-​methyl-​3-​oxo-​1-​phenyl-2H-​indazole-​2-​acetamide - 392671-31-7

CAS No. 392671-31-7
Product Name N,​N-​Diethyl-​1,​3-​dihydro-​α-​methyl-​3-​oxo-​1-​phenyl-2H-​indazole-​2-​acetamide
Molecular Formula C20H23N3O2
Molecular Weight 337.4 g/mol
IUPAC Name N,N-diethyl-2-(3-oxo-1-phenylindazol-2-yl)propanamide
Standard InChI InChI=1S/C20H23N3O2/c1-4-21(5-2)19(24)15(3)22-20(25)17-13-9-10-14-18(17)23(22)16-11-7-6-8-12-16/h6-15H,4-5H2,1-3H3
Standard InChIKey URJDYYGEHJLGEL-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)C(C)N1C(=O)C2=CC=CC=C2N1C3=CC=CC=C3
Canonical SMILES CCN(CC)C(=O)C(C)N1C(=O)C2=CC=CC=C2N1C3=CC=CC=C3
PubChem Compound 4340829
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator